molecular formula C27H21N5O3 B2640723 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1007187-80-5

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No. B2640723
CAS RN: 1007187-80-5
M. Wt: 463.497
InChI Key: QPQSHZAJKKCOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a pyridinyl group, a pyrazolyl group, a cyano group, and a dihydro-1,4-benzodioxinyl group. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .

Scientific Research Applications

Biochemical Tool for Protein Labeling

TBTA serves as a valuable ligand for labeling proteins and enzymes. Researchers use it to attach fluorescent or other detectable tags to specific proteins, enabling visualization and tracking within cells or tissues. Its stability and compatibility with biological systems make it an excellent choice for such applications .

Antibacterial Activity

Recent studies have highlighted TBTA’s antibacterial properties. It inhibits bacterial biofilm growth, particularly against Bacillus subtilis, where it achieved a remarkable 60.04% inhibition. Additionally, it showed significant activity against Escherichia coli . Further research could explore its potential as a novel antibacterial agent.

Anti-Tubercular Potential

Molecular docking studies suggest that TBTA interacts favorably with targets related to tuberculosis. While more investigations are needed, its structural features make it an intriguing candidate for developing anti-tubercular agents .

Anti-Fibrotic Effects

TBTA derivatives have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These compounds show promise in preventing fibrosis-related tissue damage, particularly in diseases affecting organs like the liver and lungs .

Copper Stabilization in Catalysis

TBTA has been explored as a ligand for copper ions. It stabilizes both Cu⁺ and Cu²⁺ ions in reaction environments, allowing chemical reactions to occur without requiring an inert atmosphere or anhydrous conditions. This property is valuable in catalysis and synthetic chemistry .

Chemical Biology and Enzyme Studies

Researchers use TBTA to study enzyme activity and protein function. Its ability to bind to metal ions and interact with biomolecules provides insights into biological processes. By labeling enzymes with TBTA, scientists can investigate their roles in cellular pathways .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve developing methods to modify its structure to enhance its properties .

properties

IUPAC Name

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3/c28-15-21(27(33)30-23-8-9-24-25(14-23)35-12-11-34-24)13-22-18-32(17-19-5-2-1-3-6-19)31-26(22)20-7-4-10-29-16-20/h1-10,13-14,16,18H,11-12,17H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQSHZAJKKCOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CN(N=C3C4=CN=CC=C4)CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

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